![molecular formula C18H21N3O3 B3000917 6-(1,3-Benzodioxol-5-yl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one CAS No. 922881-12-7](/img/structure/B3000917.png)
6-(1,3-Benzodioxol-5-yl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one
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Overview
Description
The compound "6-(1,3-Benzodioxol-5-yl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one" is a heterocyclic molecule that appears to be related to various pharmacologically active compounds. The structure of this compound suggests that it may have potential biological activity, given the presence of a pyridazinone core, which is a common feature in many bioactive molecules.
Synthesis Analysis
The synthesis of related pyridazinone derivatives has been reported through cycloaddition reactions. For instance, the cycloaddition of pyridine N-imine with alkylated precursors followed by condensation with hydrazine provides access to pyridazinones . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, substituted pyridazinone derivatives have been synthesized and their structures confirmed by single-crystal X-ray diffraction . Similarly, the structure of benzoylpiperidine-based compounds has been optimized and studied using density functional theory (DFT) . These methods could be applied to determine the molecular structure of "6-(1,3-Benzodioxol-5-yl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one".
Chemical Reactions Analysis
The reactivity of pyridazinone derivatives can be quite diverse. For instance, a benzothiophene derivative has been shown to react with various reagents to yield different heterocyclic compounds . This suggests that the compound may also undergo a variety of chemical reactions, potentially leading to pharmacologically interesting derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. For example, the identification of potent stearoyl-CoA desaturase-1 inhibitors has been achieved through the synthesis of benzoylpiperidine analogs, which exhibit good oral bioavailability and plasma triglyceride-lowering effects in animal models . Theoretical calculations, such as DFT, have been used to predict vibrational frequencies, NMR chemical shifts, and non-linear optical properties of similar compounds . These studies provide a framework for predicting the properties of "6-(1,3-Benzodioxol-5-yl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one" and understanding its potential as a pharmacologically active molecule.
properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18-7-5-15(14-4-6-16-17(12-14)24-13-23-16)19-21(18)11-10-20-8-2-1-3-9-20/h4-7,12H,1-3,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGALHYRPVHMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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